molecular formula C17H10BrF3N2O2 B2458375 (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325857-08-7

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2458375
CAS No.: 325857-08-7
M. Wt: 411.178
InChI Key: GTRRJBXIYFWVMN-KQWNVCNZSA-N
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Description

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a chromene core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Imino Group: The imino group is formed by reacting the brominated chromene with a 4-(trifluoromethyl)aniline derivative under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

    (2Z)-6-bromo-2-{[4-(methyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a methyl group instead of a trifluoromethyl group.

    (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide lies in its combination of a bromine atom, a trifluoromethyl group, and a chromene core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-bromo-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N2O2/c18-11-3-6-14-9(7-11)8-13(15(22)24)16(25-14)23-12-4-1-10(2-5-12)17(19,20)21/h1-8H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRRJBXIYFWVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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